2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(2,4-dichlorophenyl)methyl]acetamide
CAS No.: 626227-47-2
Cat. No.: VC21482352
Molecular Formula: C21H18Cl2F3N3OS
Molecular Weight: 488.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626227-47-2 |
|---|---|
| Molecular Formula | C21H18Cl2F3N3OS |
| Molecular Weight | 488.4g/mol |
| IUPAC Name | 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(2,4-dichlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C21H18Cl2F3N3OS/c22-13-7-6-12(16(23)8-13)10-28-18(30)11-31-20-15(9-27)19(21(24,25)26)14-4-2-1-3-5-17(14)29-20/h6-8H,1-5,10-11H2,(H,28,30) |
| Standard InChI Key | TWFAGSYKWVRTKI-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Introduction
The compound 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(2,4-dichlorophenyl)methyl]acetamide is a synthetic organic molecule designed for potential pharmacological and biochemical applications. Its structure incorporates a combination of functional groups such as cyano, trifluoromethyl, and dichlorophenyl moieties, which contribute to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic transformations:
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Starting Materials:
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A precursor containing the cyclohepta[b]pyridine framework.
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Reagents for introducing the cyano and trifluoromethyl groups.
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Sulfur-containing intermediates for the sulfanyl linkage.
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Reaction Pathway:
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The core structure is functionalized with a trifluoromethyl group through electrophilic or nucleophilic substitution.
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The cyano group is introduced via nitrile-forming reactions.
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The dichlorophenyl moiety is attached using acetamide chemistry.
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Purification Methods:
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Chromatographic techniques (e.g., HPLC).
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Crystallization for isolating the final product.
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Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit activity against enzymes such as 5-lipoxygenase (5-LOX) and other inflammatory mediators:
| Target Enzyme/Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Comparison Compound |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | ~ -9.0 | ~ 243 nM | Licofelone |
| Cyclooxygenase-2 (COX-2) | ~ -8.5 | ~ 807 nM | Celecoxib |
These values indicate potential anti-inflammatory properties, warranting further investigation into its therapeutic applications.
Applications
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Pharmacological Potential:
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Anti-inflammatory agent: The compound's inhibition of enzymes like 5-LOX suggests utility in treating inflammatory diseases.
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Drug design: Its scaffold can be modified for enhanced specificity and potency.
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Chemical Research:
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Used as a model compound in molecular docking studies.
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Explored for structure-activity relationship (SAR) studies to optimize biological effects.
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Industrial Use:
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Potential precursor for agrochemical formulations due to its stability and functional groups.
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Analytical Data
To confirm the structure and purity of the compound, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of carbon and hydrogen atoms |
| Liquid Chromatography–Mass Spectrometry (LC-MS) | Molecular weight determination and purity analysis |
| Infrared Spectroscopy (IR) | Identification of functional groups |
Challenges and Future Directions
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Challenges in Synthesis:
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High sensitivity of trifluoromethyl-containing intermediates to reaction conditions.
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Difficulty in achieving high yields due to side reactions.
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Future Research Areas:
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Optimization of synthesis routes for scalability.
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Detailed in vivo studies to confirm pharmacological effects.
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Exploration of derivatives with enhanced activity or reduced toxicity.
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